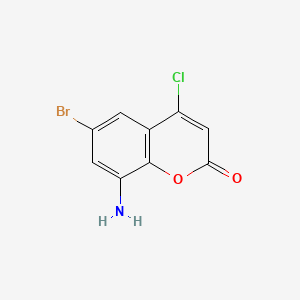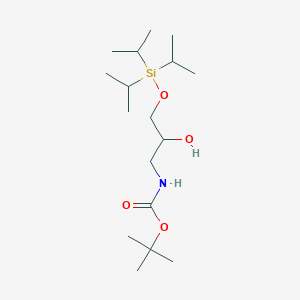
3-(t-Butoxycarbonylamino)-2-hydroxypropyl Triisopropylsilyl Ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(Boc-amino)-3-[(triisopropylsilyl)oxy]-2-propanol is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a triisopropylsilyl (TIPS) protected hydroxyl group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective groups which prevent unwanted reactions at specific sites.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Boc-amino)-3-[(triisopropylsilyl)oxy]-2-propanol typically involves the protection of the amino and hydroxyl groups. The amino group is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base, such as triethylamine. The hydroxyl group is protected using triisopropylsilyl chloride (TIPS-Cl) in the presence of a base like imidazole .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar protection strategies but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(S)-1-(Boc-amino)-3-[(triisopropylsilyl)oxy]-2-propanol can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid.
Substitution Reactions: The protected amino and hydroxyl groups can participate in substitution reactions once deprotected.
Common Reagents and Conditions
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane, hydrochloric acid, or methanesulfonic acid in dioxane.
TIPS Deprotection: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions are the deprotected amino and hydroxyl groups, which can then participate in further synthetic transformations.
科学研究应用
(S)-1-(Boc-amino)-3-[(triisopropylsilyl)oxy]-2-propanol is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fine chemicals and advanced materials.
作用机制
The mechanism of action of (S)-1-(Boc-amino)-3-[(triisopropylsilyl)oxy]-2-propanol primarily involves the protection and deprotection of functional groups. The Boc group protects the amino group from unwanted reactions, while the TIPS group protects the hydroxyl group. These protective groups can be selectively removed under specific conditions, allowing for controlled synthetic transformations .
相似化合物的比较
Similar Compounds
(S)-1-(Fmoc-amino)-3-[(triisopropylsilyl)oxy]-2-propanol: Uses the Fmoc group for amino protection, which is cleaved under mild basic conditions.
(S)-1-(Cbz-amino)-3-[(triisopropylsilyl)oxy]-2-propanol: Uses the Cbz group for amino protection, which is removed by hydrogenation.
Uniqueness
(S)-1-(Boc-amino)-3-[(triisopropylsilyl)oxy]-2-propanol is unique due to its combination of Boc and TIPS protective groups, which offer orthogonal protection strategies. This allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis .
属性
分子式 |
C17H37NO4Si |
|---|---|
分子量 |
347.6 g/mol |
IUPAC 名称 |
tert-butyl N-[2-hydroxy-3-tri(propan-2-yl)silyloxypropyl]carbamate |
InChI |
InChI=1S/C17H37NO4Si/c1-12(2)23(13(3)4,14(5)6)21-11-15(19)10-18-16(20)22-17(7,8)9/h12-15,19H,10-11H2,1-9H3,(H,18,20) |
InChI 键 |
NVDPEDLRJFHDDP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC(CNC(=O)OC(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


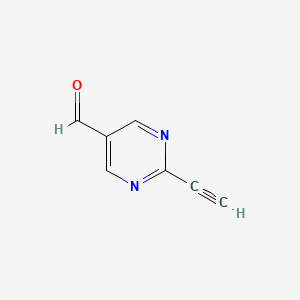
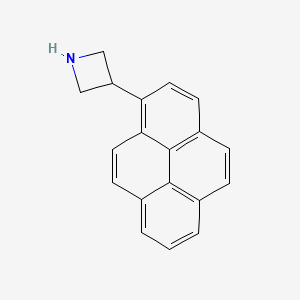
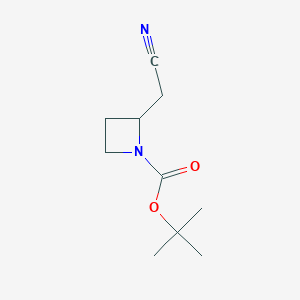

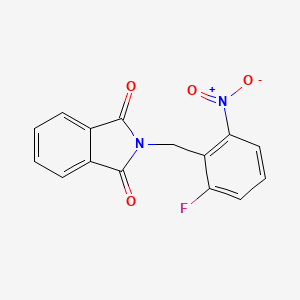
![2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13701606.png)

![Methyl 2,3,4,5-Tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate](/img/structure/B13701614.png)
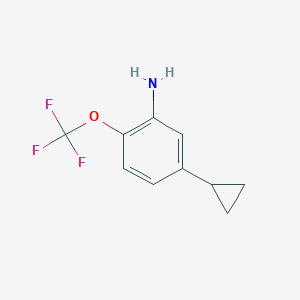
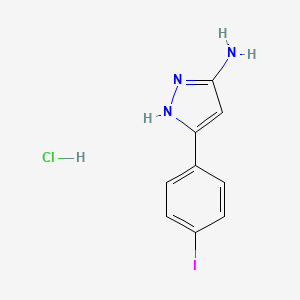
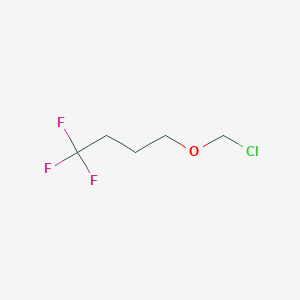
![2-[[1-[3-[[3-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B13701629.png)

